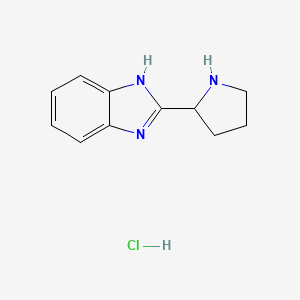

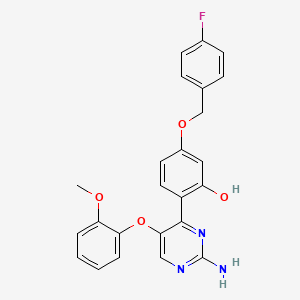

![molecular formula C17H18N4O5S2 B2646082 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 893373-85-8](/img/structure/B2646082.png)

2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Aplicaciones Científicas De Investigación

Synthesis of 2’-O-Methyl and 2’-O-(2-Methoxyethyl)-RNA

The compound has been used in the synthesis of 2’-O-methyl-RNA (2’OMe RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . This process involves a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase . The synthesis of these 2’-modified RNA oligomers is of interest in nucleic-acid-based drug development .

Antisense Applications

2’-O-(2-Methoxyethyl)-RNA (MOE-RNA), which can be synthesized using this compound, is a nucleic acid analog with promising features for antisense applications . Compared with phosphorothioate DNA (PS-DNA), the MOE modification offers improved nuclease resistance, enhanced RNA affinity, improved cellular uptake and intestinal absorption, reduced toxicity and immune stimulation .

Synthesis of Pyrimidine Hybrids

The compound has been used as a precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The tandem protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines . These pyrimidine hybrids have shown potential in various biological and pharmacological applications .

Allele-Specific Cleavage of Oncogenic mRNAs

The synthesis of 2’OMe-RNA using this compound has enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .

High Affinity Aptamers

The compound has been used in the elaboration of mixed 2’OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor . These aptamers could be used in targeted therapies for diseases like cancer .

Directed Evolution and Nanotechnology

The ability to synthesize 2’-modified RNAs using this compound opens up these RNAs for a wider exploration in directed evolution and nanotechnology . This could lead to the development of new materials and technologies with a wide range of applications .

Direcciones Futuras

Thioxopyrimidines and their condensed analogs have shown diverse biological activities, indicating their potential in creating physiologically active molecules . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in this area . Therefore, there is a need to develop new effective methods for their synthesis .

Propiedades

IUPAC Name |

2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S2/c1-26-8-7-20-16(23)15-13(6-9-27-15)19-17(20)28-10-14(22)18-11-2-4-12(5-3-11)21(24)25/h2-5H,6-10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYURDIWEFBYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646008.png)

![4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine](/img/structure/B2646009.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2646012.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride](/img/structure/B2646015.png)

![2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2646016.png)

![2,2-Difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2646019.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2646020.png)